molecular formula C12H23N3O B11729820 4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol

4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol

Cat. No.: B11729820
M. Wt: 225.33 g/mol
InChI Key: WMKWYSMJDZCASE-UHFFFAOYSA-N
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Description

4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is an organic compound that features a pyrazole ring substituted with a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with a suitable butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Common synthetic routes include:

    Nucleophilic substitution: This involves the reaction of a halogenated butanol with 1-(2-methylpropyl)-1H-pyrazole in the presence of a base.

    Reductive amination: This method involves the reaction of an aldehyde or ketone derivative of butanol with 1-(2-methylpropyl)-1H-pyrazole in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The butanol chain may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylpropyl)-1H-pyrazole: A precursor in the synthesis of the target compound.

    Butan-1-ol: A simple alcohol that shares the butanol chain with the target compound.

    4-aminobutan-1-ol: A compound with a similar structure but lacking the pyrazole ring.

Uniqueness

4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is unique due to the presence of both the pyrazole ring and the butanol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

4-[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]butan-1-ol

InChI

InChI=1S/C12H23N3O/c1-11(2)9-15-10-12(8-14-15)7-13-5-3-4-6-16/h8,10-11,13,16H,3-7,9H2,1-2H3

InChI Key

WMKWYSMJDZCASE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCCCCO

Origin of Product

United States

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